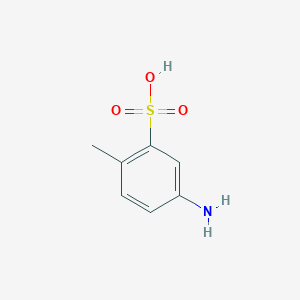

5-Amino-2-methylbenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTWHPLMMNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044523 | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 5-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

118-88-7 | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G90628U043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Historical Synthesis of 5-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and the historical evolution of the synthesis of 5-Amino-2-methylbenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals. This document provides a comprehensive overview of seminal synthesis methodologies, complete with detailed experimental protocols and comparative data.

Discovery and Early Synthesis

This compound, also known as p-toluidine-2-sulfonic acid, has been a compound of interest for over a century and a half. Its earliest documented synthesis appears to be a two-step process originating from p-nitrotoluene. This method, referenced in publications dating back to 1870, involves the sulfonation of p-nitrotoluene followed by the reduction of the nitro group to an amine.

The foundational work in this area can be traced to the research of Beilstein and Kuhlberg, published in Justus Liebigs Annalen der Chemie in 1870. Their investigations into the isomers of nitrotoluene and their derivatives laid the groundwork for the preparation of a variety of substituted aromatic compounds.

Historical Synthesis Methods

Over the years, the synthesis of this compound has evolved from the initial nitrotoluene-based route to more direct methods starting from p-toluidine. These developments have been driven by the need for higher purity, better yields, and more environmentally benign processes.

Method 1: Sulfonation of p-Nitrotoluene followed by Reduction (c. 1870)

This classical approach represents the earliest known pathway to this compound.

Experimental Protocol:

-

Step 1: Sulfonation of p-Nitrotoluene A precise protocol from the 19th century involves treating p-nitrotoluene with fuming sulfuric acid. While the exact historical document detailing the original procedure by Beilstein and Kuhlberg is not readily available in full text, related and subsequent procedures indicate that the reaction was typically carried out by heating the reactants to produce p-nitrotoluene-2-sulfonic acid.

-

Step 2: Reduction of p-Nitrotoluene-2-sulfonic Acid The reduction of the nitro group was historically achieved using iron filings in the presence of an acid, such as acetic acid. This method, known as the Béchamp reduction, was a common industrial process for the production of aromatic amines from nitroaromatics. The reaction involves the gradual addition of the nitrated sulfonic acid to a stirred suspension of iron powder in acidified water.

Method 2: Direct Sulfonation of p-Toluidine with Sulfuric Acid Monohydrate (20th Century)

A more direct and widely cited method involves the sulfonation of p-toluidine (4-methylaniline). This approach avoids the use of the highly toxic and explosive p-nitrotoluene.

Experimental Protocol:

This reaction is conducted by heating p-toluidine with sulfuric acid monohydrate in a high-boiling solvent such as 1,2-dichlorobenzene at temperatures ranging from 175-180°C for 3-5 hours. This method has been reported to produce the desired product in high yield.[1]

Method 3: Sulfonation of p-Toluidine with Oleum in Sulfuric Acid (Modern Patented Method)

A more recent and patented method provides a high-purity product by carefully controlling the reaction conditions.

Experimental Protocol:

In this process, p-toluidine is first dissolved in concentrated sulfuric acid. Subsequently, oleum (fuming sulfuric acid) is added dropwise while maintaining the temperature between 10°C and 55°C. The reaction mixture is then stirred for a period at a slightly elevated temperature before being worked up by pouring it into water, which causes the precipitation of the p-toluidine-2-sulfonic acid. This method is noted for producing a product that is virtually free of the isomeric p-toluidine-3-sulfonic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different historical synthesis methods.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity/Remarks |

| 1. Nitrotoluene Route (c. 1870) | p-Nitrotoluene | Fuming sulfuric acid, Iron, Acetic acid | Heating for sulfonation, followed by reduction | N/A | Historical method, data not readily available. |

| 2. p-Toluidine & H₂SO₄ (20th C.) | p-Toluidine | Sulfuric acid monohydrate, 1,2-dichlorobenzene | 175-180°C, 3-5 hours | 94.6% | High yield reported.[1] |

| 3. p-Toluidine & Oleum (Modern) | p-Toluidine | Concentrated H₂SO₄, Oleum | 10-55°C for oleum addition, then elevated temperature | N/A | High purity, substantially free of isomers. |

N/A: Data not available in the reviewed sources.

Synthesis Pathway Diagrams

The logical workflows for the primary historical synthesis routes are depicted below using the DOT language.

Caption: Synthesis of this compound via the historical nitrotoluene route.

References

In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Amino-2-methylbenzenesulfonic acid. Due to the absence of publicly available experimental spectra, this document presents a comprehensive theoretical prediction of the ¹H NMR and ¹³C NMR spectra based on established spectroscopic principles and substituent effects. It includes predicted chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, this guide outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and structurally related compounds. The content is structured to serve as a practical reference for researchers in organic synthesis, analytical chemistry, and pharmaceutical development, aiding in the structural elucidation and quality control of aromatic sulfonic acids.

Introduction

This compound (CAS No. 118-88-7) is an important aromatic organic compound used as an intermediate in the synthesis of various dyes and pigments.[1] Its structure, featuring a benzene ring with amino, methyl, and sulfonic acid substituents, presents a distinct pattern for NMR analysis. Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.[2] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides invaluable information about molecular connectivity and conformation.[3]

This guide offers a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, providing researchers with a reference for spectral assignment and interpretation.

Predicted NMR Spectral Data

The following sections and tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established substituent chemical shift (SCS) effects on a benzene ring. The analysis assumes the sample is dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), which are suitable for polar, acidic compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit signals for three distinct aromatic protons and one methyl group. The amino (-NH₂) and sulfonic acid (-SO₃H) protons are often exchangeable with deuterated solvents and may appear as broad signals or not be observed.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 7.2 - 7.4 | Doublet (d) | J(H3-H4) ≈ 8.0 |

| H-4 | ~ 6.7 - 6.9 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H-6 | ~ 7.5 - 7.7 | Doublet (d) | J(H6-H4) ≈ 2.0 |

| -CH₃ | ~ 2.2 - 2.5 | Singlet (s) | - |

| -NH₂ | Variable (Broad) | Singlet (s, broad) | - |

| -SO₃H | Variable (Broad) | Singlet (s, broad) | - |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₃H) | ~ 140 - 145 |

| C-2 (C-CH₃) | ~ 135 - 140 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 115 - 120 |

| C-5 (C-NH₂) | ~ 145 - 150 |

| C-6 | ~ 120 - 125 |

| -CH₃ | ~ 18 - 22 |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocols

The following section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[4]

-

Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.

-

Solvent Selection: Due to the polar and acidic nature of the molecule, deuterated solvents such as Deuterium Oxide (D₂O) or DMSO-d₆ are recommended. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can often resolve both exchangeable and non-exchangeable protons.

-

Concentration:

-

For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a higher concentration of 10-30 mg in 0.6-0.7 mL is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Dissolution and Filtration: The sample must be fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Referencing: Add a small amount of an appropriate internal standard. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. For DMSO-d₆, Tetramethylsilane (TMS) is used, or the residual solvent peak can be used for calibration.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Calibration: Calibrate the chemical shift axis using the internal standard or the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Analysis

The process of NMR spectral analysis, from sample handling to final structure confirmation, follows a logical progression.

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. While the presented spectral data is theoretical, it offers a robust starting point for researchers working on the synthesis and characterization of this compound. The detailed experimental protocols are designed to assist in the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural verification and purity assessment in scientific research and industrial applications.

References

An In-depth Technical Guide to Functional Group Identification in 5-Amino-2-methylbenzenesulfonic Acid using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecular structure. This guide provides a detailed examination of the FTIR spectrum of 5-Amino-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. By analyzing the vibrational modes of its constituent functional groups—the primary amine, sulfonic acid, methyl group, and the substituted benzene ring—a comprehensive understanding of its spectral features can be achieved. This document outlines the theoretical basis for the characteristic absorptions, presents a detailed experimental protocol for sample analysis, and provides a quantitative summary of the expected vibrational frequencies.

Introduction

This compound (also known as p-toluidine-o-sulfonic acid), with the chemical formula C₇H₉NO₃S, is a trifunctional aromatic compound. The spatial arrangement of the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene ring gives rise to a unique infrared spectrum. Each functional group exhibits characteristic absorption bands corresponding to specific vibrational modes, such as stretching and bending. The precise wavenumbers of these absorptions provide a molecular fingerprint, enabling unambiguous identification and quality assessment.

Experimental Protocol: FTIR Analysis by KBr Pellet Method

A standard and effective method for obtaining the FTIR spectrum of solid samples like this compound is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Analytical balance

-

Drying oven

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade

Procedure:

-

Drying: Dry the this compound sample and the KBr powder in a drying oven at 105-110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the dried this compound and 150-200 mg of the dried KBr.

-

Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

FTIR Spectrum Analysis and Functional Group Identification

The FTIR spectrum of this compound can be systematically interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected quantitative data for the key vibrational modes of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3500 | Medium | Primary Amine (-NH₂) | Asymmetric N-H Stretch |

| 3300 - 3400 | Medium | Primary Amine (-NH₂) | Symmetric N-H Stretch |

| 3000 - 3100 | Medium-Weak | Aromatic Ring | C-H Stretch |

| 2850 - 3000 | Medium-Weak | Methyl Group (-CH₃) | Asymmetric & Symmetric C-H Stretch |

| ~2900 | Broad | Sulfonic Acid (-SO₃H) | O-H Stretch |

| 1610 - 1640 | Medium | Primary Amine (-NH₂) | N-H Bending (Scissoring) |

| 1500 - 1600 | Medium-Strong | Aromatic Ring | C=C In-ring Stretching |

| 1450 - 1490 | Medium | Aromatic Ring | C=C In-ring Stretching |

| ~1450 | Medium | Methyl Group (-CH₃) | Asymmetric C-H Bending |

| ~1375 | Weak | Methyl Group (-CH₃) | Symmetric C-H Bending |

| 1150 - 1250 | Strong | Sulfonic Acid (-SO₃H) | Asymmetric S=O Stretch |

| 1020 - 1080 | Strong | Sulfonic Acid (-SO₃H) | Symmetric S=O Stretch |

| ~1010 | Strong | Sulfonic Acid (-SO₃H) | S-O Stretch |

| 800 - 880 | Strong | Aromatic Ring | C-H Out-of-plane Bending |

| 650 - 750 | Medium-Strong | Sulfonic Acid (-SO₃H) | C-S Stretch |

Detailed Interpretation of Spectral Regions

-

N-H Stretching (3500-3300 cm⁻¹): The primary amine group is readily identified by two distinct peaks in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

-

O-H Stretching of the Sulfonic Acid (around 2900 cm⁻¹): The O-H stretch of the sulfonic acid group is often a very broad band that can overlap with the C-H stretching region, a characteristic feature of strongly hydrogen-bonded hydroxyl groups.

-

N-H Bending (1640-1610 cm⁻¹): The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a medium-intensity band in this region.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which typically appear as a pair of bands in this region.

-

Sulfonic Acid S=O and S-O Stretching (1250-1000 cm⁻¹): This region is dominated by the strong absorption bands of the sulfonic acid group. The asymmetric and symmetric S=O stretching vibrations are particularly intense and are key indicators for the presence of this functional group. The S-O stretch also appears in this fingerprint region.

-

Aromatic C-H Out-of-plane Bending (880-800 cm⁻¹): The pattern of substitution on the benzene ring can often be deduced from the strong C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in this range.

Visualization of the Analytical Workflow

The logical flow from sample preparation to the final identification of functional groups can be visualized as follows:

Mass Spectrometry and Fragmentation Analysis of 5-Amino-2-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of 5-Amino-2-methylbenzenesulfonic acid. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug metabolism, and impurity profiling.

Introduction

This compound is a sulfonated aromatic amine of interest in various chemical and pharmaceutical applications. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide details its fragmentation pattern, presents quantitative data, and outlines a typical experimental protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Data

The mass spectrometric analysis of this compound, particularly using tandem mass spectrometry (MS/MS), provides characteristic fragmentation patterns that are essential for its structural elucidation. In negative ion mode electrospray ionization (ESI), the compound readily forms a deprotonated molecule [M-H]⁻.

Quantitative Fragmentation Data

The table below summarizes the key ions observed in the MS/MS spectrum of this compound, with the precursor ion being [M-H]⁻ at an m/z of 186.023.[1] The relative intensities provide a quantitative measure of the abundance of each fragment ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Relative Intensity (%) |

| 186.023 | 186.0231 | C₇H₈NO₃S⁻ | 47.23 |

| 186.023 | 122.0611 | C₇H₈N⁻ | 20.98 |

| 186.023 | 79.9574 | SO₃⁻ | 100 |

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound primarily proceeds through the loss of the sulfonate group. The major fragmentation pathways are visualized in the diagram below.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Chemistry of 5-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-2-methylbenzenesulfonic acid (CAS No. 118-88-7), also known as p-Toluidine-o-sulfonic acid, is a white crystalline powder with a molecular formula of C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[2][3] Its structure, featuring a benzene ring substituted with amino, methyl, and sulfonic acid groups, imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis.[1] This guide delves into the theoretical underpinnings of its structure and reactivity, providing a computational lens through which to understand its behavior at a molecular level.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | [3] |

| Molecular Weight | 187.22 g/mol | [3] |

| Melting Point | >295 °C (subl.) | [4] |

| Water Solubility | Soluble | [1] |

| XLogP3 | 0.4 | [2] |

| Topological Polar Surface Area | 88.8 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available on PubChem | [2] |

| ¹³C NMR | Data available on PubChem | [2] |

| Mass Spectrometry | Molecular Ion Peak (M-H)⁻: 186.023 m/z | [2] |

| IR Spectroscopy | Data available on PubChem | [2] |

Theoretical Properties and Computational Chemistry

Due to the limited availability of specific computational studies on this compound, this section outlines a standard computational workflow to derive its theoretical properties. Density Functional Theory (DFT) is a suitable method for these calculations.

Molecular Geometry

The initial step in a computational study is geometry optimization. While experimental crystal structure data for this compound is not available, data for the closely related 5-Amino-2-methylbenzenesulfonamide provides a useful reference for initial bond lengths and angles.[5][6]

Table 3: Selected Predicted Bond Lengths and Angles (Hypothetical DFT Calculation) Note: These are representative values and would need to be calculated using a DFT method (e.g., B3LYP/6-31G) for accurate results.*

| Parameter | Predicted Value |

| C-S Bond Length | ~1.8 Å |

| S-O Bond Length | ~1.5 Å |

| C-N Bond Length | ~1.4 Å |

| C-C (aromatic) Bond Length | ~1.4 Å |

| C-S-O Bond Angle | ~106° |

| O-S-O Bond Angle | ~118° |

| C-C-N Bond Angle | ~120° |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating amino group and the electron-withdrawing sulfonic acid group will significantly influence the energies of these orbitals.

Table 4: Hypothetical Electronic Properties (DFT Calculation) Note: These are representative values and would need to be calculated.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Predicts chemical stability and reactivity |

Mulliken population analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and reactive sites.

Table 5: Hypothetical Mulliken Charges (DFT Calculation) Note: These are representative values and would need to be calculated.

| Atom | Predicted Charge (e) |

| S | +1.5 to +2.0 |

| O (in SO₃H) | -0.8 to -1.2 |

| N | -0.5 to -0.8 |

| C (aromatic) | Variable |

| H (in NH₂) | +0.3 to +0.5 |

| H (in SO₃H) | +0.4 to +0.6 |

An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the sulfonic acid group and the nitrogen atom of the amino group, and a positive potential around the acidic proton of the sulfonic acid group and the hydrogens of the amino group.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in peak assignment.

Table 6: Hypothetical Vibrational Frequencies (DFT Calculation) Note: These are representative values and would need to be calculated and scaled.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H (aromatic) Stretch | 3000 - 3100 |

| S=O Stretch | 1150 - 1250 |

| S-O Stretch | 1000 - 1100 |

Experimental Protocols

Synthesis of this compound

A common synthesis route starts from 4-methylaniline (p-toluidine).[1]

Protocol:

-

Sulfonation: Dissolve 4-methylaniline in a suitable solvent such as 1,2-dichlorobenzene.

-

Add sulfuric acid monohydrate to the solution.

-

Heat the reaction mixture to 175-180 °C for 3-5 hours.[1]

-

Cool the reaction mixture and collect the precipitated product.

-

Purification: The crude product can be purified by recrystallization from water.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (amino, sulfonic acid, methyl, and aromatic ring).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathway. Its primary documented use is as an intermediate in the chemical industry.[1] However, the presence of the sulfonamide-like sulfonic acid group and an amino-substituted aromatic ring, motifs found in various bioactive molecules, suggests potential for further investigation in drug discovery.[8]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Chemistry Workflow

Caption: A typical workflow for computational analysis.

Conclusion

This compound is a molecule of industrial significance with potential for broader applications. While detailed computational studies are not extensively published, this guide provides a robust framework for its theoretical and computational investigation. The presented hypothetical data and standardized protocols offer a starting point for researchers to predict and understand the molecular properties and reactivity of this compound, thereby facilitating its future applications in materials science and drug development. Further experimental and computational research is warranted to fully elucidate its properties and potential biological activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H9NO3S | CID 67054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. chemimpex.com [chemimpex.com]

Physical and chemical properties of 5-Amino-2-methylbenzenesulfonic acid

An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonic Acid

Introduction

This compound, also known as p-Toluidine-o-sulfonic acid, is a white crystalline powder with the chemical formula C₇H₉NO₃S.[1] It is an important chemical intermediate, primarily utilized in the synthesis of various dyes and pigments.[1] Its molecular structure consists of a benzene ring substituted with a methyl group, an amino group, and a sulfonic acid group.[1] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in predicting its behavior in various chemical reactions.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | White crystalline powder, Dry Powder | [1][2] |

| Melting Point | >300 °C | [3] |

| Water Solubility | 56 g/L (at 20 °C) | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

Table 2: Chemical and Computational Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 118-88-7 | [1][2] |

| Molecular Formula | C₇H₉NO₃S | [1][2][4] |

| Molecular Weight | 187.22 g/mol | [2][4] |

| Exact Mass | 187.030314 g/mol | [1][2] |

| pKa (Predicted) | -1.11 ± 0.42 | [1] |

| LogP (XLogP3) | -0.60 | [3] |

| Topological Polar Surface Area | 88.8 Ų | [1][2] |

| Refractive Index (Predicted) | 1.610 | [1][3] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR and ¹³C NMR: NMR spectra are available and have been recorded on instruments such as the Varian CFT-20 and Bruker WM-360.[2]

-

Mass Spectrometry: GC-MS and LC-MS data have been collected, with a prominent precursor ion [M-H]⁻ observed at m/z 186.023.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra have been obtained using the KBr-Pellet technique on a Bruker IFS 85 instrument.[2]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis from 4-Methylaniline

A common method for the preparation of this compound involves the sulfonation of 4-methylaniline (p-toluidine).[1]

Materials:

-

4-methylaniline

-

Sulfuric acid monohydrate

-

1,2-dichlorobenzene (solvent)

Procedure:

-

In a suitable reaction vessel, dissolve 4-methylaniline in 1,2-dichlorobenzene.

-

Slowly add sulfuric acid monohydrate to the solution while stirring.

-

Heat the reaction mixture to a temperature of 175-180 °C.

-

Maintain this temperature and continue stirring for 3-5 hours.

-

After the reaction is complete, cool the mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent to remove impurities.

-

Dry the purified this compound.

This protocol is reported to achieve a yield of approximately 94.6%.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using a reverse-phase HPLC method.[5]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Column: Newcrom R1 (or a similar reverse-phase column)

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and then the sample solution onto the column.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

This method is scalable and can be adapted for preparative separation to isolate impurities.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compound's structure to its properties.

References

Solubility Profile of 5-Amino-2-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-methylbenzenesulfonic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed understanding of the compound's expected solubility behavior in various organic solvents based on its molecular structure. Furthermore, it outlines detailed experimental protocols for determining its solubility, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction

This compound, also known as p-toluidine-o-sulfonic acid, is an aromatic sulfonic acid with the chemical formula C₇H₉NO₃S. Its structure, featuring a benzene ring substituted with a sulfonic acid group, an amino group, and a methyl group, imparts amphiphilic properties, influencing its solubility in different media. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development in the pharmaceutical and chemical industries.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | N/A |

| Molecular Weight | 187.22 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point | 200-205 °C | [1] |

| Water Solubility | 56 g/L (at 20 °C) | [1] |

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, capable of hydrogen bonding, are expected to be relatively good solvents for this compound. The sulfonic acid and amino groups can act as hydrogen bond donors and acceptors, facilitating interaction with the hydroxyl groups of the alcohols.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess high polarity and can effectively solvate the polar functional groups of the molecule. DMSO, in particular, is a powerful solvent for many organic and inorganic compounds and is likely to exhibit good solvating power for this sulfonic acid derivative.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Ethers are less polar than alcohols and are not expected to be strong solvents for the highly polar this compound. Limited solubility is anticipated.

-

Ketones (e.g., Acetone): Acetone has intermediate polarity and may show some ability to dissolve the compound, but it is unlikely to be as effective as more polar solvents like alcohols or DMSO.

-

Esters (e.g., Ethyl acetate): Similar to ketones, esters are of intermediate polarity and are expected to have limited solvating power for this compound.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the highly polar sulfonic acid and amino groups, this compound is expected to have very low solubility in non-polar solvents.

A summary of the expected solubility trends is presented in the table below. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for quantitative values.

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | DMF, DMSO | High |

| Ethers | Diethyl ether, THF | Low to Moderate |

| Ketones | Acetone | Low to Moderate |

| Esters | Ethyl acetate | Low |

| Non-polar | Hexane, Toluene | Very Low |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for two common methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Isothermal Saturation)

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibrium is reached, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (with a filter material compatible with the solvent) into a pre-weighed, clean, and dry container.

-

Evaporate the solvent from the container under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the compound).

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. It involves creating a calibration curve and measuring the absorbance of a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature water bath or incubator

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Measurement and Calculation:

-

Withdraw a sample of the clear supernatant and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data in organic solvents is scarce, a qualitative understanding based on its molecular structure has been presented. The detailed experimental protocols provided will enable researchers to generate the specific, high-quality solubility data required for their work. The successful application of these methods will facilitate the effective use of this compound in various scientific and industrial endeavors.

References

Crystal Structure of 5-Amino-2-methylbenzenesulfonic Acid: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 5-Amino-2-methylbenzenesulfonic acid. A thorough search of scientific literature and crystallographic databases indicates that the experimental crystal structure of this compound has not been reported. This document will first present the available physicochemical properties of this compound. Subsequently, as a proxy for understanding the solid-state conformation of similar molecules, this guide will provide a detailed analysis of the crystal structure of the closely related compound, 5-Amino-2-methylbenzenesulfonamide . The crystallographic data, including unit cell parameters, bond lengths, and bond angles for the sulfonamide, are presented in comprehensive tables. Furthermore, the experimental protocols for the synthesis and single-crystal X-ray diffraction of 5-Amino-2-methylbenzenesulfonamide are detailed. Visualizations of the experimental workflow and synthesis are also provided to meet the core requirements of this guide.

This compound: Physicochemical Properties

While the single-crystal X-ray diffraction data for this compound is not publicly available, its general properties have been characterized. It is a white crystalline powder used as an intermediate in the synthesis of dyes and pigments, and potentially in the pharmaceutical industry.[1]

| Property | Value |

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| CAS Number | 118-88-7 |

| Appearance | White crystalline powder |

| Melting Point | 200-205°C |

| Water Solubility | 56 g/L at 20°C |

| IUPAC Name | This compound |

| Synonyms | p-Toluidine-o-sulfonic acid, 3-Amino-6-methylbenzenesulfonic acid |

Synthesis: this compound can be synthesized from 4-methyl-aniline and sulfuric acid monohydrate in a 1,2-dichloro-benzene solvent at 175-180°C over 3-5 hours, with a reported yield of 94.6%.[1]

Crystal Structure Analysis of 5-Amino-2-methylbenzenesulfonamide

As an analogue, the crystal structure of 5-Amino-2-methylbenzenesulfonamide provides valuable insights into the molecular geometry and intermolecular interactions that could be expected in related compounds. The crystal structure of this compound was determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for 5-Amino-2-methylbenzenesulfonamide is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C7H10N2O2S |

| Formula Weight | 186.23 g/mol |

| Temperature | 294 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Unit Cell Dimensions | a = 10.679 (2) Åb = 22.431 (5) Åc = 7.1980 (14) Å |

| Volume | 1724.2 (6) ų |

| Z | 8 |

| Density (calculated) | 1.435 Mg/m³ |

| Absorption Coefficient | 0.34 mm⁻¹ |

| F(000) | 784 |

| R-factor | 0.040 |

| wR-factor | 0.120 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S-O1 | 1.435 (2) |

| S-O2 | 1.438 (2) |

| S-N2 | 1.623 (2) |

| S-C3 | 1.764 (3) |

| N1-C6 | 1.399 (4) |

| C1-C2 | 1.506 (4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O1-S-O2 | 118.8 (1) |

| O1-S-N2 | 107.5 (1) |

| O2-S-N2 | 107.3 (1) |

| O1-S-C3 | 108.1 (1) |

| O2-S-C3 | 107.9 (1) |

| N2-S-C3 | 106.8 (1) |

| C7-C2-C3 | 118.4 (3) |

| C5-C6-N1 | 120.9 (3) |

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into a three-dimensional network.[2]

Experimental Protocols

Synthesis of 5-Amino-2-methylbenzenesulfonamide

The synthesis of 5-Amino-2-methylbenzenesulfonamide involved a two-step process:

-

Amidation: Ammonium hydroxide (25 ml) was added to N-acetylamino-2-toluenesulfonyl chloride (10.7 g). The mixture was cooled, and a sulfuric acid solution (10 ml, 20%) was slowly added. The resulting sulfonamide was collected, washed with ice water, and dried.

-

Deacetylation: Hydrochloric acid (15 ml, 18%) was added to the N-acetyltoluenesulfonamide (5.6 g), and the mixture was refluxed for 20 minutes. The solution was then diluted with an equal volume of water, and the pH was adjusted to 8 with sodium carbonate. The precipitate was collected after cooling and washed with ice water.

Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 5-Amino-2-methylbenzenesulfonamide was carried out using single-crystal X-ray diffraction.

-

Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å) was utilized.

-

Data Collection Method: ω/2θ scans were performed.

-

Absorption Correction: A ψ scan absorption correction was applied.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the synthesis workflow for 5-Amino-2-methylbenzenesulfonamide and the general experimental workflow for single-crystal X-ray diffraction.

Caption: Synthesis workflow for 5-Amino-2-methylbenzenesulfonamide.

Caption: General workflow for single-crystal X-ray diffraction.

References

Methodological & Application

Application Notes and Protocols for the Diazotization of 5-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 5-Amino-2-methylbenzenesulfonic acid, a key reaction in the synthesis of various azo compounds used as dyes and pharmaceutical intermediates. The procedure outlined is based on established methods for the diazotization of aromatic amines, particularly those containing sulfonic acid groups.

Overview of the Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The resulting diazonium salt of this compound is a versatile intermediate that can subsequently be used in various coupling reactions to form azo dyes and other complex organic molecules. Careful control of temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol

This protocol details the diazotization of this compound.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | C₇H₉NO₃S | 187.22 | 10 | 1.87 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 11 | 0.76 g |

| Hydrochloric Acid (concentrated, 37%) | HCl | 36.46 | ~30 | 2.5 mL |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 5 | 0.53 g |

| Water (deionized) | H₂O | 18.02 | - | ~100 mL |

| Ice | H₂O | 18.02 | - | As needed |

| Urea (for quenching) | CH₄N₂O | 60.06 | - | Pinch (if necessary) |

2.2. Procedure

-

Dissolution of the Amine: In a 250 mL beaker, create a slurry of 1.87 g (10 mmol) of this compound in 50 mL of water. Add 0.53 g (5 mmol) of anhydrous sodium carbonate to aid in dissolution. Warm the mixture gently while stirring to obtain a clear solution.

-

Acidification and Cooling: Cool the solution to room temperature. In a separate beaker, prepare an ice bath. Place the beaker containing the amine solution in the ice bath and slowly add 2.5 mL of concentrated hydrochloric acid with continuous stirring. The temperature of the mixture should be maintained between 0 and 5 °C. A fine precipitate of the amine hydrochloride may form.

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Cool this solution in the ice bath.

-

Diazotization: While maintaining the temperature of the amine suspension between 0 and 5 °C, add the cold sodium nitrite solution dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

-

Quenching Excess Nitrite (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative or only faintly positive.

-

Use of the Diazonium Salt: The resulting cold suspension of the diazonium salt is unstable and should be used immediately in the subsequent coupling reaction.

Diagrams

3.1. Chemical Reaction Pathway

The following diagram illustrates the chemical transformation during the diazotization of this compound.

Caption: Chemical reaction pathway for the diazotization.

3.2. Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

Caption: Experimental workflow for the diazotization process.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Diazonium salts can be explosive when dry and should be handled with care and not isolated unless absolutely necessary.

Application Notes and Protocols for Azo Coupling Reactions with 5-Amino-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 5-Amino-2-methylbenzenesulfonic acid as the diazo component. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, offering a framework for the preparation of a diverse range of azo compounds for applications in research, diagnostics, and drug development.

Overview and Principle

The synthesis of azo dyes from this compound is a two-step process:

-

Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is typically generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye. The specific coupling partner and the reaction conditions, particularly pH, will determine the final color and properties of the synthesized dye.

Data Presentation: Reaction Parameters

Successful azo dye synthesis relies on the careful control of reaction parameters. The following tables summarize the key quantitative data for the synthesis of azo dyes derived from this compound.

Table 1: Diazotization Reaction Components

| Component | Role | Molar Ratio (to Amine) | Typical Concentration |

| This compound | Diazo Component | 1.0 | - |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.0 - 1.1 | Aqueous solution |

| Hydrochloric Acid (HCl) | Acid Catalyst | 2.0 - 3.0 | Concentrated |

| Water | Solvent | - | As required |

| Ice | Coolant | - | To maintain 0-5 °C |

Table 2: Azo Coupling Reaction Conditions

| Coupling Component Type | Typical pH Range | Temperature (°C) | Activator/Solvent |

| Phenols | 8 - 10 | 0 - 10 | Aqueous NaOH |

| Naphthols | 8 - 10 | 0 - 10 | Aqueous NaOH |

| Anilines | 4 - 6 | 0 - 10 | Aqueous HCl/Buffer |

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions may be necessary for different coupling components to achieve optimal yields.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

Procedure:

-

In a 250 mL beaker, suspend 1.87 g (0.01 mol) of this compound in 50 mL of distilled water.

-

While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. Gentle warming may be required, followed by cooling.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction.

-

The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., Phenol)

This protocol describes the reaction of the diazonium salt with a phenol to form the corresponding azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

Phenol

-

10% (w/v) Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath with stirring.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline phenol solution. A colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.[1]

-

After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will ensure complete precipitation of the dye.[1]

-

Isolate the crude dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 3: Azo Coupling with a Naphtholic Component (e.g., 2-Naphthol)

This protocol outlines the coupling reaction with a naphthol derivative.

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol (beta-Naphthol)

-

10% (w/v) Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the crude dye with cold water until the filtrate is neutral.

-

The product can be purified by recrystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the key processes in the azo coupling reaction.

Caption: Overall workflow for the two-stage synthesis process.

Caption: The azo coupling proceeds via an electrophilic attack.

Conclusion

The synthesis of azo dyes from this compound is a robust and versatile process. Success is highly dependent on the careful control of reaction parameters, particularly maintaining low temperatures during diazotization to prevent the decomposition of the diazonium salt and precise pH regulation during the coupling stage to ensure optimal electrophilic substitution. The protocols provided in these notes serve as a foundation for the successful laboratory preparation of a wide array of azo compounds for various scientific and developmental applications. Further optimization of specific reaction conditions for each unique coupling partner is encouraged to achieve the highest possible yields and purity.

References

Application Notes and Protocols: 5-Amino-2-methylbenzenesulfonic Acid as a Key Intermediate in the Synthesis of Pharmaceutical Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-methylbenzenesulfonic acid and its derivatives, particularly 5-Amino-2-methylbenzenesulfonamide, are critical intermediates in the synthesis of a variety of pharmaceutical sulfonamides. This class of compounds is of significant interest due to its broad therapeutic applications, including antibacterial and antineoplastic agents.[1][2] The presence of both an amino group and a sulfonamide group on the benzene ring allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes on the use of 5-Amino-2-methylbenzenesulfonamide in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2][3] Experimental protocols and a summary of quantitative data are provided, along with a visualization of the targeted signaling pathway.

Application: Intermediate for Pazopanib Synthesis

Pazopanib is a second-generation, oral, multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[3][4] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit, thereby inhibiting tumor growth and angiogenesis.[3][4][5]

The synthesis of Pazopanib involves the crucial step of coupling 5-Amino-2-methylbenzenesulfonamide with a substituted pyrimidine intermediate.[6][7][8] Various synthetic routes have been developed to optimize yield and purity for industrial-scale production.

Synthetic Pathway Overview

A common synthetic route to Pazopanib involves the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-Amino-2-methylbenzenesulfonamide.[6][8] This reaction forms the core structure of the Pazopanib molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide (Intermediate)

This protocol describes a method for the initial reaction of 5-Amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine, which can be an intermediate step in some synthetic routes to Pazopanib.[6]

Materials:

-

5-Amino-2-methylbenzenesulfonamide

-

2,4-dichloropyrimidine

-

Sodium bicarbonate

-

Ethanol

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

Dissolve 5-Amino-2-methylbenzenesulfonamide and 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran.

-

Add sodium bicarbonate to the reaction mixture to act as a base.

-

Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform a suitable work-up, which may include filtration and washing.

-

Purify the crude product by recrystallization from ethyl acetate to obtain 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide.

Protocol 2: Synthesis of Pazopanib Hydrochloride

This protocol outlines the final coupling step to synthesize Pazopanib hydrochloride from the key intermediates.[7][8]

Materials:

-

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

5-Amino-2-methylbenzenesulfonamide

-

Methanol

-

4M Hydrochloric Acid (HCl) in a suitable solvent (e.g., isopropanol)

Procedure:

-

Charge a reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-Amino-2-methylbenzenesulfonamide in methanol.[7]

-

Add a solution of 4M HCl in a suitable solvent to the mixture.[7]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).[8]

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.[8]

-

Filter the solid product, wash with a suitable solvent, and dry to yield Pazopanib hydrochloride.[8]

Data Presentation

The following tables summarize quantitative data reported for the synthesis of Pazopanib and its intermediates.

| Reaction Step | Starting Materials | Reagents and Solvents | Yield | Reference |

| Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide | 5-Amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine | Ethanol, THF, Sodium bicarbonate, Ethyl acetate | 48% | [6] |

| Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | THF, Sodium bicarbonate | - | [7] |

| Synthesis of Pazopanib Hydrochloride | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-Amino-2-methylbenzenesulfonamide | Methanol, 4M HCl | High | [7] |

| Alternative Synthesis of Pazopanib intermediate | 2,4-dichloro-5-nitropyrimidine, N,2,3-trimethyl-2H-indazol-6-amine | Toluene, Diisopropylethylamine | 92% | [6] |

| Coupling with 5-Amino-2-methylbenzenesulfonamide in alternative route | Intermediate from previous step, 5-Amino-2-methylbenzenesulfonamide | Methanol, Diisopropylethylamine | 87% | [6] |

Mandatory Visualization

Pazopanib Synthesis Workflow

Caption: Workflow for the synthesis of Pazopanib.

Pazopanib Mechanism of Action: Inhibition of VEGFR Signaling Pathway

Caption: Pazopanib inhibits the VEGFR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pazopanib - Wikipedia [en.wikipedia.org]

- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 8. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

High-performance liquid chromatography (HPLC) method for 5-Amino-2-methylbenzenesulfonic acid analysis

Application Note: HPLC Analysis of 5-Amino-2-methylbenzenesulfonic Acid

Introduction

This compound is a sulfonated aromatic amine used as an intermediate in the synthesis of various dyes and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for ensuring the purity of final products. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for its determination.

Methodology

The analysis is performed using a reversed-phase HPLC system equipped with a UV detector. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-